N-(3-chloropyridin-2-yl)-4-fluorobenzamide
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Overview
Description
N~1~-(3-Chloro-2-pyridyl)-4-fluorobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 3-position and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-chloro-2-pyridyl)-4-fluorobenzamide typically involves the reaction of 3-chloro-2-pyridinecarboxylic acid with 4-fluoroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
Industrial production methods for N1-(3-chloro-2-pyridyl)-4-fluorobenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-chloro-2-pyridyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
N~1~-(3-chloro-2-pyridyl)-4-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N1-(3-chloro-2-pyridyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Chlorantraniliprole: A similar compound with insecticidal properties.
Cyantraniliprole: Another related compound used as an insecticide.
N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides: Compounds with similar structural features and biological activities.
Uniqueness
N~1~-(3-chloro-2-pyridyl)-4-fluorobenzamide is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H8ClFN2O |
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Molecular Weight |
250.65 g/mol |
IUPAC Name |
N-(3-chloropyridin-2-yl)-4-fluorobenzamide |
InChI |
InChI=1S/C12H8ClFN2O/c13-10-2-1-7-15-11(10)16-12(17)8-3-5-9(14)6-4-8/h1-7H,(H,15,16,17) |
InChI Key |
BXBGRORQBNEWMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)NC(=O)C2=CC=C(C=C2)F)Cl |
Origin of Product |
United States |
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